![molecular formula C23H28N2O4 B6538750 4-butoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060261-56-4](/img/structure/B6538750.png)
4-butoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
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Overview
Description
4-Butoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, often referred to as BMB, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the benzamide family, a group of compounds that have been used for medicinal and therapeutic purposes for centuries. BMB has been found to have potential in a wide range of applications, including drug design, materials science, and biochemistry.
Scientific Research Applications
BMB has been studied for its potential applications in a variety of scientific fields. In drug design, BMB has been studied for its ability to bind to certain proteins, which could be used to target specific diseases. In materials science, BMB has been studied for its potential use as a surfactant. In biochemistry, BMB has been studied for its potential use in enzyme inhibition.
Mechanism of Action
The mechanism of action of BMB is not fully understood. However, it is believed that BMB binds to certain proteins, which can alter the function of those proteins. This can be used to target specific diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMB are not well understood. However, BMB has been found to bind to certain proteins, which can alter the function of those proteins. This can be used to target specific diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using BMB in lab experiments is its ability to bind to certain proteins, which can be used to target specific diseases. The main limitation of using BMB in lab experiments is that the mechanism of action is not fully understood.
Future Directions
The potential applications of BMB in drug design, materials science, and biochemistry are still being explored. In the future, BMB could be used to develop new drugs, materials, and enzymes. Additionally, more research is needed to understand the biochemical and physiological effects of BMB. Finally, more research is needed to understand the mechanism of action of BMB.
Synthesis Methods
BMB is synthesized through a two-step reaction process. The first step involves the reaction of 4-butoxybenzaldehyde and morpholine in the presence of an acid catalyst. This reaction produces 4-butoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide. The second step involves the reaction of this intermediate with an alkyl halide in the presence of a base catalyst. This produces the desired compound.
properties
IUPAC Name |
4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-2-3-14-29-21-10-6-19(7-11-21)23(27)24-20-8-4-18(5-9-20)17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGCVFXVZDNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide |
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